Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Description

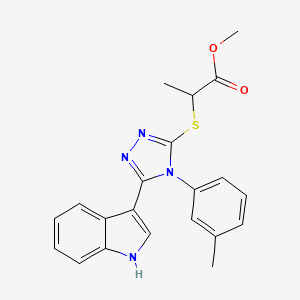

Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a synthetic 1,2,4-triazole derivative characterized by a thioether-linked propanoate ester and two aromatic substituents: an indol-3-yl group at position 5 of the triazole ring and an m-tolyl (meta-methylphenyl) group at position 2. It is cataloged under CAS 867296-94-4 and is typically available in high purity (98%) .

Properties

Molecular Formula |

C21H20N4O2S |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

methyl 2-[[5-(1H-indol-3-yl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |

InChI |

InChI=1S/C21H20N4O2S/c1-13-7-6-8-15(11-13)25-19(17-12-22-18-10-5-4-9-16(17)18)23-24-21(25)28-14(2)20(26)27-3/h4-12,14,22H,1-3H3 |

InChI Key |

FHHRLAXFWHEUJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SC(C)C(=O)OC)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multi-step organic reactions. One common method includes:

Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the 3-position.

Triazole Ring Formation: The functionalized indole is then reacted with a suitable azide to form the triazole ring.

Thioester Formation: The triazole-indole intermediate is then reacted with a thiol and a propanoate ester to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.

Reduction: Reduction reactions can also occur, especially targeting the triazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Products may include oxidized derivatives of the indole and triazole rings.

Reduction: Reduced forms of the triazole ring.

Substitution: Substituted thioester derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate:

Currently, the available search results provide limited direct information on the specific applications of the compound "this compound" . The primary source, netascientific.com, lists the compound as a fine chemical available for purchase, with a purity of 95% .

While direct applications for this specific compound are not detailed in the provided search results, the presence of indole and triazole moieties suggests potential applications in various scientific fields:

1. As a Building Block in Synthesis:

- The core structure, containing indole and triazole groups, might be used as a building block for synthesizing more complex molecules with specific biological activities .

2. Potential Pharmaceutical Applications:

- Anti-inflammatory Properties: Research indicates that bibenzyls, synthesized via a pathway involving hydroxycinnamic acids, exhibit anti-inflammatory properties in animal cell models, suggesting potential therapeutic interest . The presence of an indole group is also associated with various biological activities .

- Neurotrauma Research: While not directly linked to the compound, there is a general interest in translating research findings into improved clinical outcomes in biomedical sciences .

3. Crop Protection:

- Biocontrol Agents: Bacillus and Pseudomonas strains have been identified as potential biocontrol agents against fungal pathogens in cannabis crops .

- Botanical Pesticides: Hemp essential oil, containing terpenes, demonstrates toxicity to ectoparasites, suggesting the potential of botanical acaricides in pest management .

4. Microbial Detection:

Mechanism of Action

The mechanism of action of Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets. The indole and triazole rings are known to interact with various enzymes and receptors, modulating their activity. The thioester group can also participate in covalent bonding with target proteins, leading to changes in their function.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected 1,2,4-Triazole Derivatives

| Compound Name | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate | Not reported | Not reported | Indol-3-yl, m-tolyl, methyl propanoate |

| 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) | 146–148 | 86 | 3-Fluorobenzyl, phenyl, pyridyl |

| 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) | 237–240 | 79 | Phenyl, pyridyl, acetonitrile |

| Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)... (9d) | Not reported | Not reported | Trifluoromethyl, nitrobenzylidene, ethyl ester |

Biological Activity

Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate, a compound characterized by its unique structural features, has gained attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The compound can be described by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through the following mechanisms:

- Antioxidant Activity : The presence of the indole moiety is known to contribute to antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacteria and fungi.

- Anti-inflammatory Properties : The triazole ring may play a role in modulating inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antioxidant Activity

Research has shown that compounds with indole structures often exhibit significant antioxidant properties. A study demonstrated that methyl derivatives of indole can scavenge free radicals effectively, leading to reduced oxidative damage in cellular models .

Antimicrobial Activity

In vitro assays have indicated that this compound shows promising antimicrobial activity against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Case Study 1: Antioxidant Efficacy in Cellular Models

A study conducted on human liver cells treated with the compound showed a decrease in reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls. This suggests a protective effect against oxidative stress .

Case Study 2: Antimicrobial Efficacy Against Biofilms

Research focusing on biofilm-forming bacteria revealed that the compound effectively inhibited biofilm formation of Pseudomonas aeruginosa, which is notorious for its resistance to antibiotics. The compound's ability to disrupt biofilm integrity was measured using crystal violet staining techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.